molecular formula C8H15NO4S B1357903 Tert-butyl cyclopropylsulfonylcarbamate CAS No. 681808-26-4

Tert-butyl cyclopropylsulfonylcarbamate

Cat. No. B1357903
M. Wt: 221.28 g/mol
InChI Key: NBXGDPBFRRQZEV-UHFFFAOYSA-N
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Description

Tert-butyl cyclopropylsulfonylcarbamate (TBSC) is a derivative of the amino acid phenylalanine. It is a compound with the molecular formula C8H15NO4S .


Molecular Structure Analysis

The molecular structure of Tert-butyl cyclopropylsulfonylcarbamate consists of a carbamate group (O-CO-NH-) attached to a tert-butyl group and a cyclopropylsulfonyl group . The carbamate group is a key structural motif in many approved drugs and prodrugs .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl cyclopropylsulfonylcarbamate are not available, carbamates in general are known to undergo a variety of reactions. For example, they can be hydrolyzed to yield alcohols and amines .

Scientific Research Applications

Organic Synthesis Building Blocks

Tert-butyl cyclopropylsulfonylcarbamate and its derivatives serve as crucial building blocks in organic synthesis. They are often utilized for creating complex molecular structures, demonstrating their versatility in the field of organic chemistry. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their role as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are highlighted for their importance as components in various chemical transformations, emphasizing their potential in the synthesis of diverse organic compounds (Guinchard, Vallée, & Denis, 2005).

Synthesis of Chiral Ligands and Peptide Nucleic Acids (PNAs)

Optically active tert-butyl cyclopropylsulfonylcarbamate derivatives, such as trans-tert-butyl-2-aminocyclopentylcarbamate, have potential uses as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids. The development of practical synthesis methods for these compounds, along with the optical resolution of their racemic forms, highlights their importance in the synthesis of enantiomerically pure compounds, which are crucial in the development of asymmetric catalysts and biologically active molecules (Xu & Appella, 2006).

Pharmaceutical Drug Synthesis

The tert-butyl group, a common motif in medicinal chemistry, is integral in the modification of bioactive compounds. The synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through asymmetric Mannich reactions showcases its application in creating drug analogues. This process underlines the role of tert-butyl cyclopropylsulfonylcarbamate derivatives in developingpharmaceuticals, where precise control over molecular structure is essential for achieving desired therapeutic effects (Yang, Pan, & List, 2009).

Material Science and Polymer Chemistry

Tert-butyl cyclopropylsulfonylcarbamate derivatives also find applications in material science, particularly in the synthesis of polymers. For example, polysulfone-graft-poly(tert-butyl acrylate) exhibits unique properties such as nanophase separation and pH-dependent iridescence, highlighting its potential in developing advanced materials with specific optical and chemical properties (Lu, Liu, & Duncan, 2004).

Catalysis and Chemical Reactions

The utility of tert-butyl cyclopropylsulfonylcarbamate derivatives in catalysis is another significant area of research. They serve as catalysts or intermediates in various chemical reactions, such as the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of chiral compounds. This demonstrates their role in facilitating specific reaction pathways and producing enantiomerically pure substances, which are vital in pharmaceutical and agrochemical industries (Cogan et al., 1998).

Environmental and Analytical Chemistry

The study of tert-butyl cyclopropylsulfonylcarbamate derivatives extends to environmental and analytical chemistry. Their degradation products and reactions under various conditions provide insights into environmental impact and potential applications in detecting and analyzing chemical substances (Hong, Win, & Pehkonen, 1998).

Future Directions

Carbamates, including Tert-butyl cyclopropylsulfonylcarbamate, have received much attention due to their application in drug design and discovery . Future research may focus on the development of new carbamate derivatives with improved properties and activities .

properties

IUPAC Name

tert-butyl N-cyclopropylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXGDPBFRRQZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609736
Record name tert-Butyl (cyclopropanesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl cyclopropylsulfonylcarbamate

CAS RN

681808-26-4
Record name 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681808-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (cyclopropanesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SY Moon, M Koh, K Rathwell, SH Jung, WS Kim - Tetrahedron, 2015 - Elsevier
… General procedure I was used employing tert-butyl cyclopropylsulfonylcarbamate (0.055 g, 0.25 mmol) and diphenyliodonium triflate (0.140 g, 0.325 mmol), and the reaction was …
Number of citations: 15 www.sciencedirect.com

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